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Compound Name: 4-Oxo-2-azetidinecarboxylic acid

Cat. No.: B1228922 Get Quote

For Researchers, Scientists, and Drug Development Professionals

(S)-4-Oxo-2-azetidinecarboxylic acid, a strained four-membered lactam ring bearing a

carboxylic acid moiety, has emerged as a pivotal chiral building block in the landscape of

modern organic synthesis. Its inherent chirality and reactive functionality make it a valuable

precursor for the stereoselective synthesis of a diverse array of biologically active molecules,

most notably β-lactam antibiotics and neurologically active compounds. This document

provides detailed application notes and experimental protocols for the utilization of this versatile

synthon.

Application Notes
The synthetic utility of (S)-4-oxo-2-azetidinecarboxylic acid stems from its unique structural

features. The β-lactam ring is susceptible to nucleophilic attack, allowing for ring-opening

reactions to generate valuable acyclic intermediates. Conversely, the carboxylic acid and the N-

H group provide handles for functionalization, enabling the construction of more complex

molecular architectures while retaining the core azetidinone scaffold.

Key Applications:
Synthesis of Carbapenem Antibiotics: (S)-4-oxo-2-azetidinecarboxylic acid is a

cornerstone in the synthesis of the carbapenem class of β-lactam antibiotics.[1][2] The core

structure of these potent antibacterial agents is constructed by functionalizing the

azetidinone ring, often through the conversion of the carboxylic acid to a suitable leaving
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group, followed by the introduction of the characteristic carbapenem side chains. A key

intermediate in many carbapenem syntheses is 4-acetoxy-2-azetidinone, which can be

prepared from 4-oxo-2-azetidinecarboxylic acid.[2]

Precursor for NMDA Receptor Modulators: The azetidine-2-carboxylic acid scaffold is a key

pharmacophore for ligands of the N-methyl-D-aspartate (NMDA) receptor, a crucial target in

the central nervous system implicated in learning, memory, and various neurological

disorders.[3] (S)-4-oxo-2-azetidinecarboxylic acid serves as a chiral precursor for the

synthesis of various NMDA receptor antagonists and modulators, where the stereochemistry

at the C2 position is critical for biological activity.

Chiral Building Block for Novel Amino Acids: The inherent chirality and functional groups of 4-
oxo-2-azetidinecarboxylic acid make it an excellent starting material for the synthesis of

non-proteinogenic amino acids.[1] These novel amino acids can be incorporated into

peptides to introduce conformational constraints or novel functionalities, which is a valuable

strategy in drug discovery.

Synthesis of Diverse Heterocyclic Compounds: The strained β-lactam ring can be

strategically opened to access a variety of nitrogen-containing heterocyclic systems. This

approach provides a stereocontrolled route to valuable synthetic intermediates.

Experimental Protocols
The following protocols provide detailed methodologies for key transformations of (S)-4-oxo-2-
azetidinecarboxylic acid.

Protocol 1: Esterification of (S)-4-Oxo-2-
azetidinecarboxylic Acid
This protocol describes the preparation of the methyl ester, a common intermediate for further

functionalization.

Reaction:

Materials:

(S)-4-Oxo-2-azetidinecarboxylic acid
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Methanol (anhydrous)

Concentrated Sulfuric Acid (H₂SO₄)

Sodium Bicarbonate (NaHCO₃), saturated aqueous solution

Brine (saturated NaCl solution)

Anhydrous Magnesium Sulfate (MgSO₄)

Dichloromethane (CH₂Cl₂)

Rotary evaporator

Standard glassware for organic synthesis

Procedure:

Suspend (S)-4-oxo-2-azetidinecarboxylic acid (1.0 eq) in anhydrous methanol (10 mL per

gram of acid).

Cool the suspension to 0 °C in an ice bath.

Slowly add concentrated sulfuric acid (0.1 eq) dropwise to the stirred suspension.

Remove the ice bath and stir the reaction mixture at room temperature for 12-16 hours,

monitoring the reaction progress by TLC.

Once the reaction is complete, neutralize the excess acid by slowly adding saturated

aqueous sodium bicarbonate solution until the pH is ~7.

Remove the methanol under reduced pressure using a rotary evaporator.

Extract the aqueous residue with dichloromethane (3 x 20 mL).

Combine the organic layers, wash with brine (20 mL), and dry over anhydrous magnesium

sulfate.
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Filter the drying agent and concentrate the filtrate under reduced pressure to afford the crude

product.

Purify the crude product by silica gel column chromatography (e.g., using a gradient of ethyl

acetate in hexanes) to yield (S)-Methyl 4-oxo-2-azetidinecarboxylate.

Quantitative Data:

Product Typical Yield

(S)-Methyl 4-oxo-2-azetidinecarboxylate 85-95%

Protocol 2: N-Protection of (S)-Methyl 4-oxo-2-
azetidinecarboxylate
This protocol describes the protection of the nitrogen atom of the β-lactam ring, a necessary

step before C-alkylation.

Reaction:

Materials:

(S)-Methyl 4-oxo-2-azetidinecarboxylate

Di-tert-butyl dicarbonate (Boc₂O) or other suitable protecting group reagent

4-Dimethylaminopyridine (DMAP)

Triethylamine (Et₃N)

Dichloromethane (CH₂Cl₂), anhydrous

Standard glassware for organic synthesis

Procedure:

Dissolve (S)-Methyl 4-oxo-2-azetidinecarboxylate (1.0 eq) in anhydrous dichloromethane (10

mL per gram).
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Add triethylamine (1.2 eq) and a catalytic amount of DMAP (0.1 eq).

Add di-tert-butyl dicarbonate (1.1 eq) portion-wise at 0 °C.

Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC.

Upon completion, wash the reaction mixture with 1 M HCl (2 x 10 mL), saturated aqueous

NaHCO₃ solution (2 x 10 mL), and brine (10 mL).

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced

pressure.

The crude N-Boc protected product can often be used in the next step without further

purification. If necessary, purify by silica gel chromatography.

Quantitative Data:

Product Typical Yield

N-Boc-(S)-Methyl 4-oxo-2-azetidinecarboxylate >95%

Protocol 3: Diastereoselective Alkylation of N-Protected
(S)-Methyl 4-oxo-2-azetidinecarboxylate
This protocol outlines the introduction of a substituent at the C3 position of the azetidinone ring.

Reaction:

Materials:

N-Protected (S)-Methyl 4-oxo-2-azetidinecarboxylate

Lithium diisopropylamide (LDA) or other strong, non-nucleophilic base

Alkyl halide (e.g., methyl iodide, benzyl bromide)

Tetrahydrofuran (THF), anhydrous
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Ammonium chloride (NH₄Cl), saturated aqueous solution

Standard glassware for organic synthesis under inert atmosphere

Procedure:

Dissolve the N-protected (S)-Methyl 4-oxo-2-azetidinecarboxylate (1.0 eq) in anhydrous THF

(15 mL per gram) in a flame-dried flask under an inert atmosphere (e.g., argon or nitrogen).

Cool the solution to -78 °C in a dry ice/acetone bath.

Slowly add a solution of LDA (1.1 eq) in THF dropwise, maintaining the temperature at -78

°C.

Stir the mixture at -78 °C for 1 hour to ensure complete enolate formation.

Add the alkyl halide (1.2 eq) dropwise to the enolate solution at -78 °C.

Continue stirring at -78 °C for 2-4 hours, or until the reaction is complete as monitored by

TLC.

Quench the reaction by adding saturated aqueous ammonium chloride solution.

Allow the mixture to warm to room temperature and extract with ethyl acetate (3 x 20 mL).

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and

concentrate under reduced pressure.

Purify the crude product by silica gel chromatography to isolate the desired diastereomer.

Quantitative Data:

Product Typical Yield Diastereomeric Ratio

3-Alkyl-N-protected-(S)-Methyl

4-oxo-2-azetidinecarboxylate
60-80% Varies (often >10:1)
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Visualizations
Experimental Workflow: Synthesis of a Carbapenem
Precursor
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Workflow for Carbapenem Precursor Synthesis

(S)-4-Oxo-2-
azetidinecarboxylic acid

Esterification
(MeOH, H+)

(S)-Methyl 4-oxo-2-
azetidinecarboxylate

N-Protection
(Boc2O, DMAP)

N-Boc-(S)-Methyl 4-oxo-2-
azetidinecarboxylate

Diastereoselective
Alkylation (LDA, RX)

3-Alkyl-N-Boc-(S)-Methyl
4-oxo-2-azetidinecarboxylate

(Carbapenem Precursor)

Click to download full resolution via product page

Caption: Synthetic route to a carbapenem precursor.
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Logical Relationship: Applications of 4-Oxo-2-
azetidinecarboxylic Acid

Key Applications of 4-Oxo-2-azetidinecarboxylic Acid

4-Oxo-2-azetidinecarboxylic acid

Carbapenem
Antibiotics

Key Precursor

NMDA Receptor
Modulators

Chiral Scaffold

Novel Chiral
Amino Acids

Starting Material

Diverse
Heterocycles

Ring-opening
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Caption: Major synthetic applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 10 / 10 Tech Support

https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b1228922?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1228922?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

